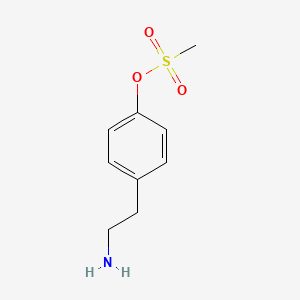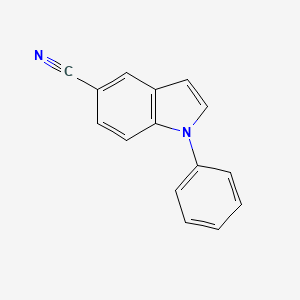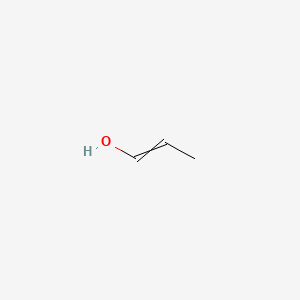
Hydroxypropylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxypropylene, also known as allyl alcohol, is an organic compound with the structural formula CH₂=CHCH₂OH. It is a colorless liquid with a pungent odor and is miscible with water. This compound is the simplest representative of the allylic alcohols and is used as a precursor to various specialized compounds such as flame-resistant materials, drying oils, and plasticizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxypropylene can be synthesized through several methods:
Hydrolysis of Allyl Chloride: This is the most common industrial method where allyl chloride reacts with sodium hydroxide to produce prop-1-en-1-ol and sodium chloride. [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]
Rearrangement of Propylene Oxide: This method involves the rearrangement of propylene oxide in the presence of a catalyst such as potassium alum at high temperatures. [ \text{CH}_2\text{CHCH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} ]
Analyse Des Réactions Chimiques
Hydroxypropylene undergoes various chemical reactions, including:
Reduction: It can be reduced to propanol using hydrogen in the presence of a catalyst such as palladium on carbon.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Applications De Recherche Scientifique
Hydroxypropylene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of prop-1-en-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, prop-1-en-1-ol is converted to acrolein through the action of oxidizing agents. The hydroxyl group is oxidized to a carbonyl group, resulting in the formation of acrolein . In reduction reactions, the double bond in prop-1-en-1-ol is hydrogenated to form propanol .
Comparaison Avec Des Composés Similaires
Hydroxypropylene can be compared with similar compounds such as prop-2-en-1-ol (allyl alcohol) and propanol:
Propriétés
Formule moléculaire |
C3H6O |
|---|---|
Poids moléculaire |
58.08 g/mol |
Nom IUPAC |
prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3 |
Clé InChI |
DOKHEARVIDLSFF-UHFFFAOYSA-N |
SMILES canonique |
CC=CO |
Numéros CAS associés |
28388-89-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-7-((3,5-difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzyl)oxy)-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B8440505.png)
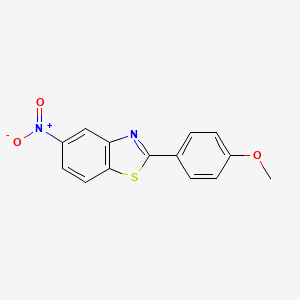
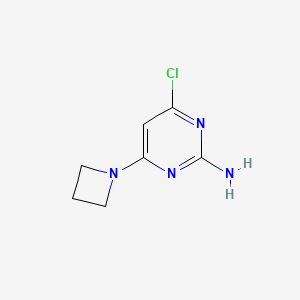
![4-n-Propyl-imidazo[1,5-d]-as-triazin-1(2H)-one](/img/structure/B8440530.png)

![7-(4-Chloropyrimidin-5-yl)-3-(4-fluorophenyl)isoxazolo[4,5-b]pyridine](/img/structure/B8440544.png)
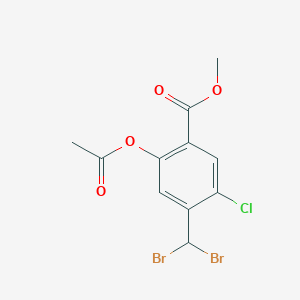
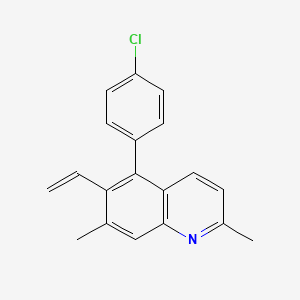
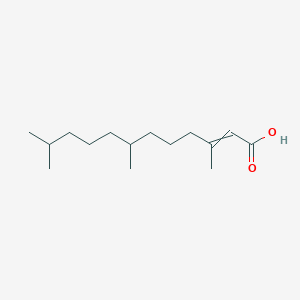
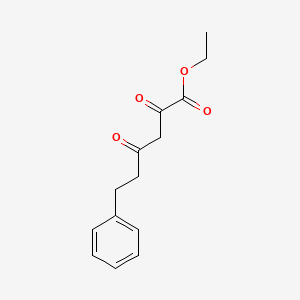
![2-(4-Methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile](/img/structure/B8440567.png)
